molecular formula C11H14O2S B556702 3-(4-Methyl-benzylsulfanyl)-propionic acid CAS No. 78981-22-3

3-(4-Methyl-benzylsulfanyl)-propionic acid

Cat. No. B556702
CAS RN: 78981-22-3
M. Wt: 210.29 g/mol
InChI Key: IUGBHTAZBLVTJT-UHFFFAOYSA-N
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Description

“3-(4-Methyl-benzylsulfanyl)-propionic acid” is an organic compound containing a propionic acid group (-CH2CH2COOH), a methyl-benzyl group (C6H4-CH2-CH3), and a sulfanyl group (-SH). The presence of these functional groups suggests that this compound could participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl derivative with a compound containing the propionic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl group is likely to contribute to the compound’s aromaticity, while the propionic acid group could make the compound acidic. The sulfanyl group might participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acid group might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The sulfanyl group could be oxidized to a sulfonyl group, and the benzyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility could be affected by the polar carboxylic acid group and the less polar benzyl group. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Application: Organoboron reagents, which may include compounds similar to the one you mentioned, are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method: The process involves the use of a palladium catalyst and a base to couple organoboron compounds with organic halides .
    • Results: This method is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
  • Potential CETP Inhibitors

    • Application: Sulfonic acid ester and benzenesulfonamide derivatives, which may include compounds similar to the one you mentioned, have been synthesized and bioassayed as potential inhibitors of cholesteryl ester transfer protein (CETP) .
    • Method: Guided by pharmacophore and QSAR models for CETP inhibition, these compounds are synthesized and tested for their ability to inhibit CETP .
    • Results: The most potent compound illustrated an IC50 of 3.4 μM .
  • Hydrolysis Studies
    • Application: Boronic acids and their esters, which may include compounds similar to the one you mentioned, are studied for their susceptibility to hydrolysis at physiological pH .
    • Method: The kinetics of hydrolysis is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
    • Results: These findings are important when considering these boronic pinacol esters for pharmacological purposes .

Safety And Hazards

As with any chemical compound, handling “3-(4-Methyl-benzylsulfanyl)-propionic acid” would require appropriate safety measures. The compound could be harmful if ingested, inhaled, or comes into contact with skin. It’s also essential to consider potential reactivity hazards .

Future Directions

The study of “3-(4-Methyl-benzylsulfanyl)-propionic acid” could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9-2-4-10(5-3-9)8-14-7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGBHTAZBLVTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400759
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-benzylsulfanyl)-propionic acid

CAS RN

78981-22-3
Record name 3-(4-METHYL-BENZYLSULFANYL)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of betamercaptopropionic acid (5.3 g, 50 mMol) in water (95 ml) was diluted with absolute ethanol (80 ml) and triethylamine (15 ml). While this solution was mechanically stirred and cooled with an ice bath, a solution of 4-methylbenzyl bromide (9.4 g) in ethanol (80 ml) was added over a period of 15 minutes. The ice bath was removed and the reaction mixture was stirred at room temperature for 2.5 hours. The mixture was then concentrated in vacuo and the residue was suspended in water (100 ml). As the pH of the suspension was adjusted to 10, the residue dissolved. The resulting solution was extracted three times with di-ethyl ether and the aqueous phase was acidified to pH 1 with concentrated HCl. An oily residue separated. The mixture was then exhaustively extracted with di-ethyl ether, the ether extracted was dried over MgSO4 and concentrated to an oil. The latter solidified on standing and the solid residue was recrystallized from ethyl acetate-liquid petroleum. The yield was 7.9 g (75%), m.p. 75.8° C., NMR (CDCl3) 11.5 (s, 1H), 7.09 (q, 4H), 3.67 (s, 2H), 2.60 (m, 4H), 2.30 (s, 3H).
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5.3 g
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reactant
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95 mL
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80 mL
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15 mL
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9.4 g
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80 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Pappalardo, S Målberg… - Journal of Polymer …, 2012 - Wiley Online Library
Functionalized poly(lactic acid) having sulfur‐protected groups along the chain have been synthesized with the ultimate aim to obtain materials for reversible and degradable self‐…
Number of citations: 17 onlinelibrary.wiley.com
S Deechongkit, SL You, JW Kelly - Organic letters, 2004 - ACS Publications
The preparation of depsi-peptides, amide-to-ester-substituted peptides used to probe the role of hydrogen bonding in protein folding energetics, is accomplished by replacing specific l-α…
Number of citations: 110 pubs.acs.org
S Deechongkit - 2003 - search.proquest.com
This thesis utilizes protein engineering and chemical synthesis to understand the many facets of β-sheet folding and stability. The introductory chapter describes the underlying forces …
Number of citations: 2 search.proquest.com

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